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Compound of Interest

Compound Name: 3-Phenylpyrazin-2-ol

Cat. No.: B193734 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpyrazin-
2-ol, a significant compound often identified as a reference standard in pharmaceutical

analysis, particularly as an impurity in ampicillin and cefaclor. Due to the proprietary nature of

comprehensive spectral data held by commercial suppliers, this document outlines the

expected spectroscopic characteristics and provides general experimental protocols for

obtaining such data.

Introduction
3-Phenylpyrazin-2-ol, with the CAS Number 73200-73-4, is a heterocyclic organic compound.

Its structural elucidation and quantification are crucial in the quality control of various

pharmaceuticals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to its

characterization. While specific, publicly available experimental spectra for this compound are

scarce, this guide synthesizes information from analyses of structurally similar compounds and

general principles of spectroscopic analysis.

Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Phenylpyrazin-2-ol
based on its chemical structure and data from analogous compounds.
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.2-7.5 Multiplet 5H
Phenyl group protons

(C₆H₅)

~7.8-8.2 Multiplet 2H Pyrazine ring protons

~10-12 Singlet (broad) 1H Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~115-130 Phenyl carbons (C₆H₅) & Pyrazine carbons

~140-150
Quaternary carbons in pyrazine and phenyl

rings

~160-170
Carbonyl-like carbon (C-OH) in the pyrazinone

tautomer

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad
O-H stretching (hydroxyl

group)

~3100-3000 Medium C-H stretching (aromatic)

~1650-1600 Strong

C=O stretching (in the

pyrazinone tautomer) / C=N

stretching

~1600-1450 Medium-Strong C=C stretching (aromatic ring)

~1200-1000 Medium C-O stretching
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Table 4: Predicted Mass Spectrometry Data

m/z Ratio Interpretation

172.06 [M]⁺ (Molecular Ion)

144 [M-CO]⁺

117 [M-CO-HCN]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

3-Phenylpyrazin-2-ol.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Phenylpyrazin-2-ol in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and acquisition of 16-32 scans.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due

to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are typically required. A proton-decoupled

sequence is used to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid compound is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

3.3. Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or by using a hyphenated technique such as Gas Chromatography-Mass

Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization

technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer

can be used to determine the exact mass and elemental composition.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Phenylpyrazin-2-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b193734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

3-Phenylpyrazin-2-ol

Dissolve in
Deuterated Solvent

Place on
ATR Crystal

Prepare for
LC/GC Injection

NMR Spectrometer
(¹H, ¹³C) FTIR Spectrometer Mass Spectrometer

(EI, ESI)

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(m/z, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 3-
Phenylpyrazin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193734#spectroscopic-data-of-3-phenylpyrazin-2-ol-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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